Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide
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Overview
Description
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is a complex organic compound featuring a biphenyl group, a thioether linkage, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide typically involves multiple steps, including the formation of the biphenyl group, the introduction of the thioether linkage, and the final amide formation. Common synthetic routes include:
Formation of Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile, such as an alkyl halide, under basic conditions.
Amide Formation: The final step involves the reaction of an acyl chloride or anhydride with an amine in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the thioether and amide functionalities can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(methylsulfonyl)amide
- Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(ethylsulfonyl)amide
Uniqueness
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is unique due to its hexylsulfonyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability . This makes it particularly valuable in applications requiring specific solubility and interaction profiles.
Properties
Molecular Formula |
C27H30NNaO3S2 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
sodium;hexylsulfonyl-[4-[(4-phenylphenyl)methylsulfanylmethyl]benzoyl]azanide |
InChI |
InChI=1S/C27H31NO3S2.Na/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24;/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29);/q;+1/p-1 |
InChI Key |
HZTQDBNGISDGKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCS(=O)(=O)[N-]C(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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